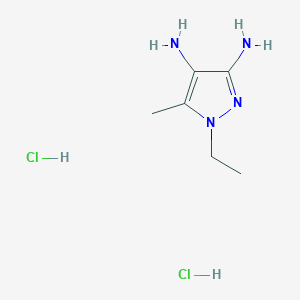

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

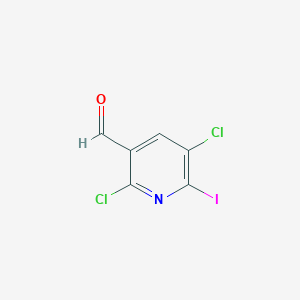

The molecular formula of 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride is C6H14Cl2N4 . The average mass is 213.108 Da and the mono isotopic mass is 212.059555 Da .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

Regioselective Synthesis : Pyrazole derivatives, including those structurally related to 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride, are synthesized regioselectively, as demonstrated in the synthesis of ethyl 1H-pyrazole-5-carboxylates and 1H-pyrazole-3,4-dicarboxylates from ethyl 3-[(dimethylamino)methylidene]pyruvate (Hanzlowsky et al., 2003).

Corrosion Inhibition : Certain pyrazole derivatives serve as corrosion inhibitors for steel in hydrochloric acid, reducing corrosion rates significantly, which can be relevant for industrial applications (Herrag et al., 2007).

Crystal Structure Analysis : The crystal structure and Hirshfeld surface analysis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide insights into intermolecular interactions and stability, which are critical for understanding the properties of related pyrazole compounds (Naveen et al., 2021).

Applications in Material Science and Chemistry

Corrosion Inhibition Properties : Pyrazole derivatives, including compounds structurally similar to 1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride, have been identified as potential corrosion inhibitors, particularly in the protection of steel in acidic environments (Sayed et al., 2018).

Antimicrobial and Antifungal Activity : Some pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, which suggests potential applications in pharmaceuticals and as preservatives (Govindaraju et al., 2012).

Catalysis : Pyrazole compounds have been used as ligands in palladium-catalyzed asymmetric allylic amination, indicating their potential in catalyzing chemical reactions (Togni et al., 1996).

Mécanisme D'action

Mode of Action

. This could potentially lead to changes in the targets it interacts with. More detailed studies are required to elucidate the precise interactions of EMPD with its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical processes , but the exact pathways and downstream effects of EMPD require further investigation.

Propriétés

IUPAC Name |

1-ethyl-5-methylpyrazole-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-3-10-4(2)5(7)6(8)9-10;;/h3,7H2,1-2H3,(H2,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLLUXZBUCTYOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)N)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-methyl-1H-pyrazole-3,4-diamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

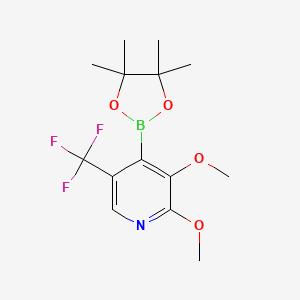

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)

![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)

![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)

carbohydrazide](/img/structure/B1392907.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)